![molecular formula C9H8N2O2 B183883 4-hydroxy-2-methylphthalazin-1(2H)-one CAS No. 18393-54-9](/img/structure/B183883.png)
4-hydroxy-2-methylphthalazin-1(2H)-one
Overview
Description
4-hydroxy-2-methylphthalazin-1(2H)-one, or 4-HMP, is a heterocyclic organic compound with various applications in the scientific research field. It is a highly versatile compound that has been used in a variety of research applications, including as a substrate for enzyme assays, as a reagent for synthesizing other compounds, and as a fluorescent probe for studying the structure and dynamics of proteins.
Scientific Research Applications
Environmental Pollutants and Endocrine Disruption
Research has shown that chemicals similar to 4-hydroxy-2-methylphthalazin-1(2H)-one, such as phthalates and bisphenol A, act as endocrine disruptors, impacting reproductive organs and spermatogenesis in mammals. These studies highlight concerns about the environmental presence of such compounds and their effects on human and animal health (Lagos-Cabré & Moreno, 2012).
Advanced Oxidation Processes for Water Remediation
Advanced oxidation processes (AOPs) have been researched for their effectiveness in breaking down environmental pollutants, including phthalates and bisphenols. These processes utilize hydroxyl radicals to mineralize endocrine-disrupting compounds in water, demonstrating the potential for chemical remediation and reducing environmental impacts (Gültekin & Ince, 2007).
Pharmaceutical Applications and Drug Synthesis
The structural features of heterocyclic compounds, such as triazoles and oxazines, have been extensively explored for developing new pharmaceuticals with a variety of biological activities. These studies underline the significance of heterocyclic chemistry in drug discovery, suggesting potential research directions for this compound in creating therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties (Ferreira et al., 2013).
Analytical and Biochemical Applications
Compounds with specific binding affinities, such as Hoechst 33258, are used in biochemistry for DNA staining and analysis. The interaction of these compounds with DNA or proteins offers tools for studying cellular processes, suggesting that this compound could be investigated for similar biochemical applications (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
It has been identified as a suitable nicotinamide mimicking parp10 inhibitor scaffold . PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA repair and cell signaling .
Mode of Action
The compound interacts with its targets by mimicking the structure of nicotinamide, a key component in the active site of PARP10 . This allows it to inhibit the activity of PARP10, potentially altering various cellular processes .
Biochemical Pathways
Given its role as a parp10 inhibitor, it may impact pathways related to dna repair and cell signaling .
Pharmacokinetics
Compounds 7c and 8b, which are derivatives of 2-methyl-2,3-dihydrophthalazine-1,4-dione, have been reported to exhibit good adme pharmacokinetics with good drug-likeness parameters .
Result of Action
Some derivatives of this compound have shown potent anticonvulsant activities . Additionally, compound 6e, a derivative of 2-Methyl-2,3-dihydrophthalazine-1,4-dione, has shown potent anticonvulsant activity with an ED50 value of 6.8 mg/kg .
properties
IUPAC Name |
3-methyl-2H-phthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-9(13)7-5-3-2-4-6(7)8(12)10-11/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVYNYHUUGFVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311022 | |
Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18393-54-9 | |
Record name | NSC235820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-2-methylphthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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